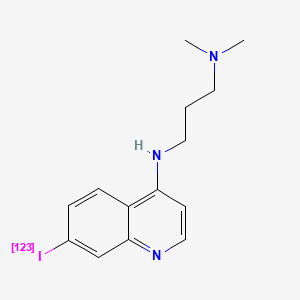
Iomethin I-123
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iomethin I-123, also known as Iofetamine I-123, is a radiopharmaceutical compound used primarily in nuclear medicine for cerebral blood perfusion imaging. It is a lipid-soluble amine labeled with the radioactive isotope iodine-123. This compound is utilized in single-photon emission computed tomography (SPECT) to evaluate cerebral blood flow and diagnose conditions such as non-lacunar stroke, complex partial seizures, and early Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iomethin I-123 involves the iodination of N-isopropylamphetamine. The precursor, N-isopropylamphetamine, undergoes an electrophilic substitution reaction with iodine-123 to form this compound. The reaction typically requires a solvent such as acetic acid and a catalyst like copper (II) sulfate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound involves the use of a cyclotron to produce iodine-123 from xenon-124 via the nuclear reaction ({124}Xe(p,2n){123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I). The iodine-123 is then purified and used in the iodination reaction to produce this compound. The process includes steps to ensure high radiochemical purity and specific activity .
Analyse Des Réactions Chimiques
Types of Reactions
Iomethin I-123 primarily undergoes electrophilic substitution reactions due to the presence of the iodine atom. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as iodine-123 and catalysts like copper (II) sulfate in acetic acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the iodination reaction is this compound itself. Oxidation and reduction reactions can lead to the formation of various iodinated and deiodinated derivatives, respectively .
Applications De Recherche Scientifique
Iomethin I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in radiolabeling studies to track chemical reactions and molecular interactions.
Biology: Helps in studying the distribution and kinetics of neurotransmitters in the brain.
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mécanisme D'action
Iomethin I-123 exerts its effects by being transported into adrenergic nerve terminals via the noradrenaline uptake transporter. Once inside the nerve terminals, it is rapidly cleared from systemic circulation and accumulates in adrenergically innervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iobenguane I-123: Used for imaging adrenergically innervated tissues, particularly in the diagnosis of pheochromocytoma and neuroblastoma.
Ioflupane I-123: Utilized for striatal dopamine transporter visualization in the evaluation of Parkinson’s disease.
Iodine-123: A general-purpose radioactive isotope used in various diagnostic imaging applications.
Uniqueness
Iomethin I-123 is unique due to its high lipophilicity, which allows it to rapidly penetrate the blood-brain barrier and provide detailed imaging of cerebral blood flow. This makes it particularly valuable in the early diagnosis and monitoring of neurological conditions .
Propriétés
Numéro CAS |
67150-99-6 |
|---|---|
Formule moléculaire |
C14H18IN3 |
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
N-(7-(123I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-4 |
Clé InChI |
XKUMTLINEKGTOG-RGEMYEQESA-N |
SMILES isomérique |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[123I] |
SMILES canonique |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


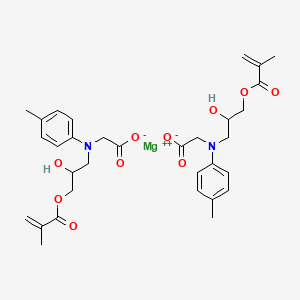
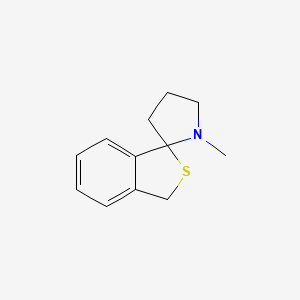
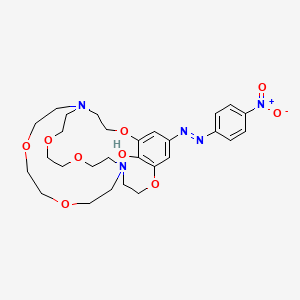
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
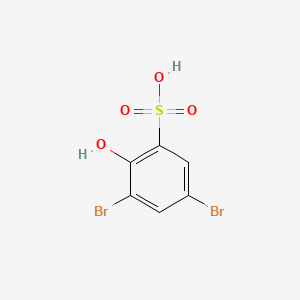
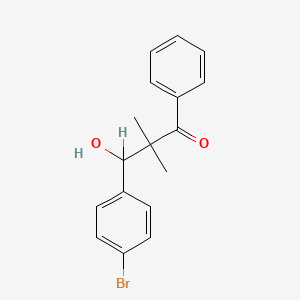
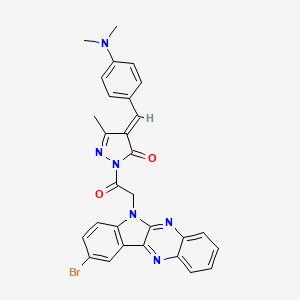
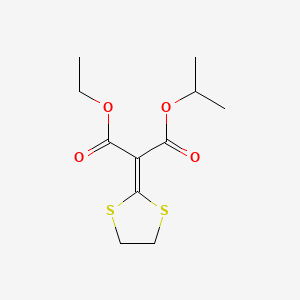
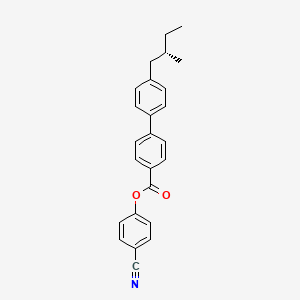
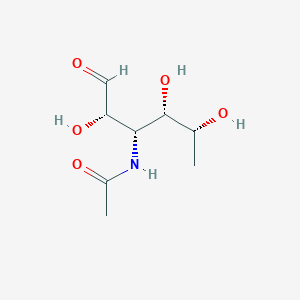
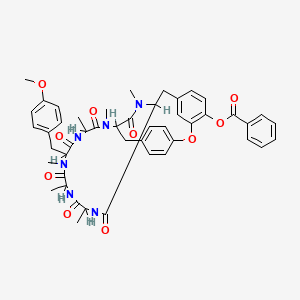
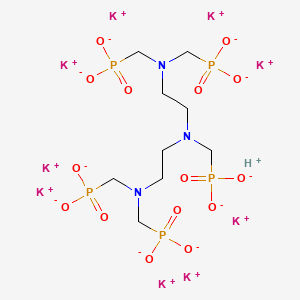
![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

